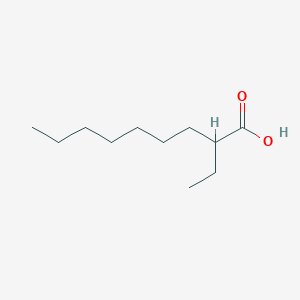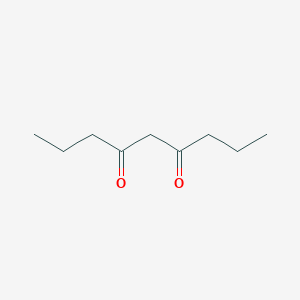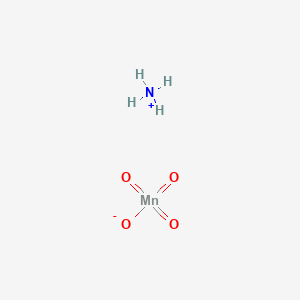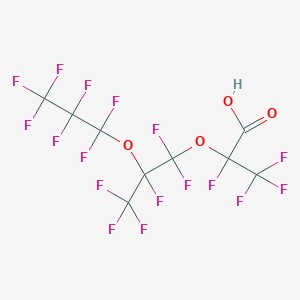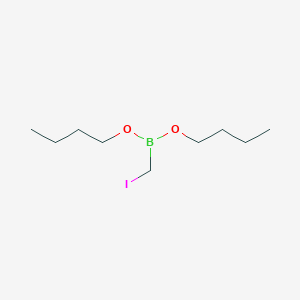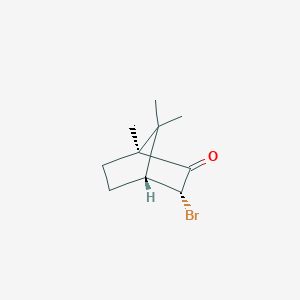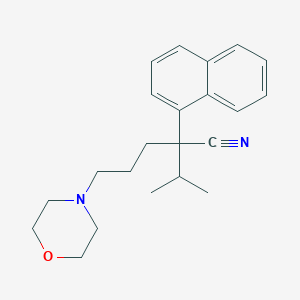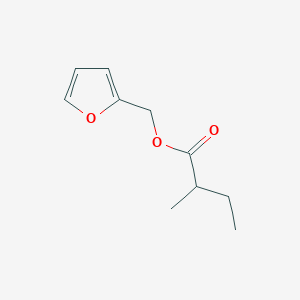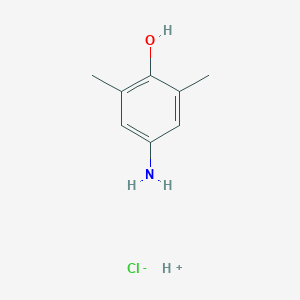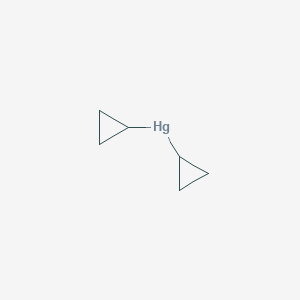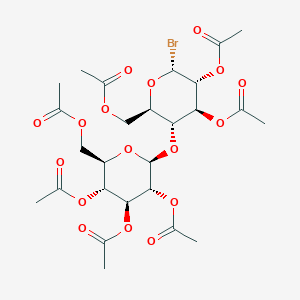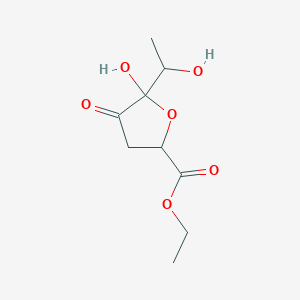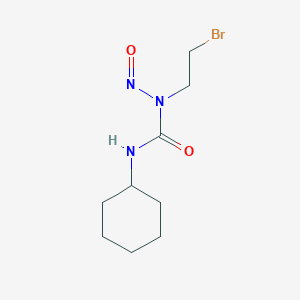
1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea (BCNU) is a chemical compound that has been widely used in scientific research due to its potential to inhibit the growth of cancer cells. BCNU belongs to the class of nitrosourea compounds, which are known for their alkylating properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea involves its ability to alkylate DNA, leading to the formation of cross-links between DNA strands. This results in the inhibition of DNA replication and cell division, ultimately leading to cell death. 1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea also has the ability to induce apoptosis, which is a programmed cell death process.
Efectos Bioquímicos Y Fisiológicos
1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea has been shown to have both biochemical and physiological effects. It can cause DNA damage, leading to the activation of DNA repair mechanisms. 1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea can also induce oxidative stress, leading to the production of reactive oxygen species. In addition, 1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea can affect the expression of various genes involved in cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea in lab experiments is its ability to inhibit the growth of cancer cells, making it a useful tool for studying cancer biology. 1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea is also relatively easy to synthesize and has a long shelf life. However, 1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea can be toxic to normal cells, which can limit its use in certain experiments. In addition, 1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea can be unstable in solution, which can affect its efficacy.
Direcciones Futuras
There are several future directions for the use of 1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea in scientific research. One area of focus is the development of new formulations of 1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea that can improve its stability and efficacy. Another area of research is the identification of biomarkers that can predict the response of cancer cells to 1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea. In addition, there is a need for further studies to understand the long-term effects of 1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea on normal cells and tissues. Finally, there is a need for clinical trials to evaluate the efficacy of 1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea in combination with other chemotherapy drugs for the treatment of cancer.
Métodos De Síntesis
The synthesis of 1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea involves the reaction of cyclohexylamine with 2-bromoethyl isocyanate, followed by the addition of sodium nitrite. The resulting compound is then treated with hydrochloric acid to produce 1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea. The purity of 1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea can be improved by recrystallization from methanol.
Aplicaciones Científicas De Investigación
1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea has been extensively used in scientific research to study its potential as an anticancer agent. It has been shown to inhibit the growth of various types of cancer cells, including brain tumors, lymphomas, and melanomas. 1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea has also been used in combination with other chemotherapy drugs to enhance their efficacy.
Propiedades
Número CAS |
13907-72-7 |
|---|---|
Nombre del producto |
1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea |
Fórmula molecular |
C9H16BrN3O2 |
Peso molecular |
278.15 g/mol |
Nombre IUPAC |
1-(2-bromoethyl)-3-cyclohexyl-1-nitrosourea |
InChI |
InChI=1S/C9H16BrN3O2/c10-6-7-13(12-15)9(14)11-8-4-2-1-3-5-8/h8H,1-7H2,(H,11,14) |
Clave InChI |
DEXQOZBXZOOXKW-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)N(CCBr)N=O |
SMILES canónico |
C1CCC(CC1)NC(=O)N(CCBr)N=O |
Otros números CAS |
13907-72-7 |
Sinónimos |
1-(2-Bromoethyl)-3-cyclohexyl-1-nitrosourea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(2-Cyanoethyl)amino]-3-phenylpropanoic acid](/img/structure/B79200.png)
